molecular formula C17H22N4OS B2547119 N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide CAS No. 1172893-29-6

N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B2547119
CAS No.: 1172893-29-6
M. Wt: 330.45
InChI Key: ABQCQQZOKCCVFS-UHFFFAOYSA-N
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Description

N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a synthetic small molecule research compound featuring a piperazine carboxamide core linked to a 4-phenyl-1,3-thiazole moiety. This molecular architecture combines two pharmacologically significant heterocyclic systems, making it a valuable scaffold for exploratory medicinal chemistry and biological screening. The 1,3-thiazole ring is a privileged structure in drug discovery, with documented scientific interest in derivatives exhibiting a range of biological activities, including antimicrobial and antiviral properties . Piperazine derivatives are also widely explored in pharmaceutical research for their versatile biological roles . As such, this compound serves as a key intermediate for researchers designing and synthesizing novel bioactive molecules. It is particularly useful for investigating structure-activity relationships (SAR) in projects targeting enzyme inhibition or receptor modulation. The compound is provided as a high-purity material to ensure reproducible results in experimental settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Properties

IUPAC Name

N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-2-18-17(22)21-10-8-20(9-11-21)12-16-19-15(13-23-16)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQCQQZOKCCVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .

Mechanism of Action

The mechanism of action of N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Lipophilicity: The ethyl carboxamide group in the target compound likely increases lipophilicity (CLogP ~5.5) compared to methylsulfonyl (CLogP ~1.98 in A14) or hydrophilic quinazolinone derivatives (CLogP ~3.8–4.2) . Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
  • Melting Points : Thiazole-piperazine derivatives typically exhibit high melting points (189–209°C), consistent with crystalline solid states and stable intermolecular interactions (e.g., hydrogen bonding via carboxamide) .

Biological Activity

N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an ethyl group and a thiazole moiety attached to a phenyl group. Its chemical structure can be represented as follows:

C16H20N4S\text{C}_{16}\text{H}_{20}\text{N}_4\text{S}

This structure is crucial for its biological activity, influencing its interactions with various biological targets.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against pathogenic fungi such as Candida albicans. The mechanism involves inducing oxidative stress within the fungal cells, leading to cell death. Studies indicate effective concentrations ranging from 0.0625 to 4 μg/ml in vitro .

2. Antitumor Activity

Research has shown that thiazole-containing compounds can possess significant anticancer properties. For instance, compounds similar in structure to N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications on the thiazole and phenyl rings can enhance potency against specific tumor types .

Table 1: Antitumor Activity of Related Thiazole Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA431 (skin cancer)1.98 ± 1.22Bcl-2 inhibition
Compound BJurkat (leukemia)< 10Apoptosis induction
N-Ethyl CompoundVariousTBDOxidative stress induction

3. Neuropharmacological Effects

The potential neuropharmacological effects of thiazole derivatives have been explored in the context of anticonvulsant activity. Some studies suggest that similar compounds may possess anticonvulsant properties, possibly through modulation of neurotransmitter systems .

The biological activity of N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine is primarily attributed to its ability to interact with specific biological pathways:

  • Oxidative Stress Induction: The compound increases oxidative stress markers in target cells, leading to apoptosis.
  • Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation: Potential interactions with neurotransmitter receptors could explain its neuropharmacological effects.

Case Studies

Several studies have reported on the efficacy of thiazole derivatives similar to N-ethyl compound in clinical settings:

  • Antifungal Study: A clinical trial assessed the effectiveness of thiazole derivatives against recurrent Candida infections, demonstrating a significant reduction in infection rates.
  • Cancer Research: A comparative study evaluated various thiazole compounds against breast cancer cell lines, revealing that certain modifications increased their cytotoxicity significantly compared to standard treatments like doxorubicin .

Q & A

Advanced Research Question

  • pH Stability : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1.2–7.4) to identify degradation pathways (e.g., hydrolysis of the carboxamide bond) .
  • Solid Dispersion : Improve aqueous solubility by co-formulating with polymers (e.g., PVP-K30) via spray drying .
  • Lyophilization : For parenteral use, optimize cryoprotectants (sucrose/mannitol) to prevent aggregation during freeze-thaw cycles .

Analytical Monitoring : Use RP-HPLC (C18 column, acetonitrile/water gradient) to track degradation products .

What computational tools are suitable for predicting the compound’s mechanism of action?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., G-protein-coupled receptors) over 100 ns to assess binding stability .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at the thiazole S atom) using Schrödinger’s Phase .
  • QSAR Modeling : Train models on analogs’ bioactivity data (e.g., pIC₅₀) with descriptors like logP, polar surface area, and H-bond donors .

Validation : Cross-check predictions with experimental mutagenesis data (e.g., alanine scanning of receptor binding pockets) .

How can researchers resolve spectral overlaps in NMR characterization?

Advanced Research Question

  • 2D NMR Techniques : Use HSQC and HMBC to resolve piperazine/thiazole proton assignments (e.g., distinguish N-CH₂ from C-CH₂) .
  • Variable Temperature NMR : Elevate temperature (e.g., 50°C) to reduce rotational barriers and sharpen split peaks in crowded regions (δ 2.5–3.5 ppm) .
  • Deuteration : Replace exchangeable protons (e.g., NH in carboxamide) with deuterium to simplify ¹H spectra .

Reference Standards : Compare with published spectra of 4-phenylthiazole derivatives .

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